1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
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Overview
Description
1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex organic compound that features a bromophenyl group and a thienopyridine moiety connected through an azetidinyl methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine typically involves multi-step organic reactions. One common approach is to start with the bromination of phenyl derivatives, followed by the formation of the thienopyridine ring system. The azetidinyl methanone linkage is then introduced through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are possible, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-bromophenyl)diphenylphosphine: A compound with similar bromophenyl functionality but different applications.
2,6-Dibromodithieno[3,2-b2′,3′-d]thiophene: Another brominated compound with applications in materials science.
Uniqueness
1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
(2-bromophenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-13(11-20)19-7-5-16-12(9-19)6-8-22-16/h1-4,6,8,13H,5,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNXKVLTHWYSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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